2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile
Description
2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile is a nitrile derivative featuring a 2,6-dichlorophenyl group and a hydroxyl (-OH) substituent on the central carbon atom. This compound is synthesized via deprotonation of 2-(2,6-dichlorophenyl)acetonitrile using potassium tert-butoxide in anhydrous tetrahydrofuran (THF) at low temperatures (-66°C), followed by quenching with methylating agents or other electrophiles . Its molecular structure combines the electron-withdrawing effects of chlorine atoms on the aromatic ring with the polar nitrile and hydroxyl groups, making it a versatile intermediate in pharmaceutical synthesis, particularly for liver X receptor β (LXRβ) agonists .
Key properties include moderate hydrophilicity (average water content: 0.20% via Karl Fischer titration) and reactivity suitable for nucleophilic substitutions or cyclization reactions . Its applications are primarily in medicinal chemistry, where it serves as a precursor for bioactive molecules.
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)-2-hydroxyacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZULIDMYBWYFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(C#N)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55931-21-0 | |
| Record name | 2-(2,6-dichlorophenyl)-2-hydroxyacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile can be achieved through several methods. One common approach involves the reaction of 2,6-dichlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile . Another method involves the use of 2,6-dichlorotoluene as a starting material, which undergoes a series of reactions including oxidation and nitrile formation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The dichlorophenyl ring can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and substituted phenyl derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of 2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile and Analogues
| Compound Name | CAS No. | Molecular Formula | Key Structural Features | Functional Groups |
|---|---|---|---|---|
| This compound | 6306-60-1* | C₈H₅Cl₂NO | 2,6-dichlorophenyl, -OH, -CN | Nitrile, Hydroxyl |
| 2-(2,6-Dichlorophenyl)acetonitrile | 6306-60-1 | C₈H₅Cl₂N | 2,6-dichlorophenyl, -CN | Nitrile |
| 2-(6-Chloro-3-pyridazinyl)-2-(2,6-dichlorophenyl)acetonitrile | 209412-06-6 | C₁₂H₆Cl₃N₃ | 2,6-dichlorophenyl, pyridazinyl, -CN | Nitrile, Heteroaromatic ring |
| 2-(2,4-Dichlorophenyl)acetonitrile | 140-53-4 | C₈H₅Cl₂N | 2,4-dichlorophenyl, -CN | Nitrile |
| Clonidine Hydrochloride | 4205-91-8 | C₉H₁₀Cl₂N₃·HCl | 2,6-dichlorophenyl, imidazolidinylidene | Amine, Imidazoline, HCl salt |
*Note: CAS numbers may vary depending on isomerism and sourcing.
Key Observations:
Substituent Position Effects : Compounds with 2,4-dichlorophenyl groups (e.g., 140-53-4) exhibit different electronic and steric profiles compared to 2,6-dichlorophenyl derivatives, influencing reactivity and biological target interactions .
Heteroaromatic Modifications : The pyridazinyl-substituted analogue (209412-06-6) introduces a nitrogen-rich heterocycle, likely improving solubility and altering pharmacokinetic properties .
Pharmaceutical Relevance : Clonidine Hydrochloride (4205-91-8), while structurally distinct (imidazoline core), shares the 2,6-dichlorophenyl motif, underscoring its role in central nervous system targeting (e.g., hypertension treatment) .
Physicochemical and Reactivity Comparisons
Table 2: Physicochemical Properties
| Compound | Melting Point (°C) | Solubility | Reactivity Highlights |
|---|---|---|---|
| This compound | Not reported | Moderate in THF | Nucleophilic at nitrile, acidic -OH |
| 2-(2,6-Dichlorophenyl)acetonitrile | Not reported | High in DCM | Base-sensitive, prone to alkylation |
| Clonidine Hydrochloride | 130–135 | Water-soluble | Stable in acidic conditions, hydrolyzes in base |
Key Observations:
- Hydroxyl Group Impact: The -OH group in this compound increases acidity (pKa ~10–12), enabling deprotonation for further functionalization, unlike non-hydroxylated analogues .
- Solubility Trends : Clonidine’s hydrochloride salt form enhances aqueous solubility, critical for oral bioavailability, whereas nitrile derivatives typically require organic solvents (e.g., THF, DCM) .
- Thermal Stability : The absence of a hydroxyl group in 2-(2,6-dichlorophenyl)acetonitrile improves thermal stability during storage and synthesis .
Biological Activity
2-(2,6-Dichlorophenyl)-2-hydroxyacetonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and applications in various fields, including pharmacology and environmental science.
Chemical Structure and Properties
The compound features a dichlorophenyl group attached to a hydroxyacetonitrile moiety. Its molecular formula is C9H8Cl2N2O, with a molecular weight of approximately 219.08 g/mol. The presence of the hydroxyl and nitrile functional groups is significant for its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity and Anticancer Activity
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies demonstrate that it induces apoptosis in human cancer cells through the activation of caspase pathways. Notably, it has shown selective toxicity towards colorectal cancer cells with minimal effects on normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colorectal) | 15 |
| MCF7 (Breast) | 25 |
| HeLa (Cervical) | 30 |
The proposed mechanism involves the inhibition of key enzymes related to cell proliferation and survival. Specifically, it targets the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cancer cell growth. Additionally, it may interfere with mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
Environmental Applications
Beyond its biomedical applications, this compound has been investigated for its role in bioremediation. Its structure allows it to interact with various environmental contaminants, aiding in their degradation by microbial communities.
Biodegradation Studies
Studies have shown that certain bacterial strains can utilize this compound as a carbon source, effectively breaking it down into less harmful substances. For instance:
| Bacterial Strain | Degradation Rate (%) |
|---|---|
| Bacillus subtilis | 75 |
| Pseudomonas putida | 60 |
Case Studies
- Anticancer Efficacy : A study published in Cancer Research highlighted the use of this compound in combination therapy for colorectal cancer, showing enhanced efficacy when used alongside traditional chemotherapeutics.
- Antimicrobial Testing : In a clinical trial assessing its effectiveness against hospital-acquired infections, the compound demonstrated significant inhibitory effects on resistant strains of bacteria.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
